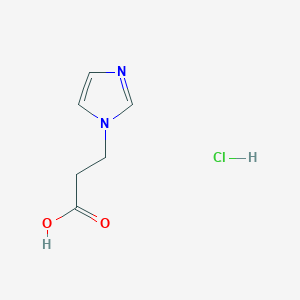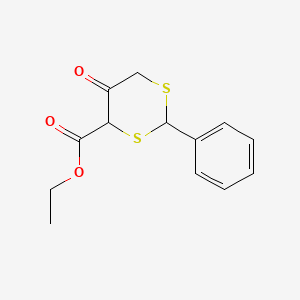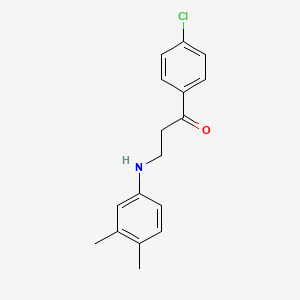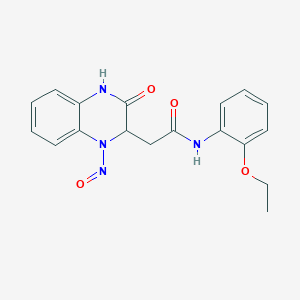
1-(4-Isopropylphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sequential Multicomponent Synthesis Analysis
The first paper discusses a novel approach to synthesizing a library of 2-(imidazo[1,5-alpha]pyridine-1-yl)-1,3,4-oxadiazoles, which are structurally related to the compound of interest. The synthesis involves a sequential multicomponent process starting with an Ugi tetrazole reaction. This is followed by an acetic anhydride-mediated cyclization and a Huisgen-type rearrangement. The methodology allows for a diverse range of substitutions on both the oxadiazole and imidazopyridine rings, indicating a high tolerance for functional groups and the potential for creating a wide variety of related compounds .
Molecular Structure Analysis
The second paper provides insight into the molecular structure of a related compound, 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. The structure of these novel bicyclic systems was confirmed using IR and 1H NMR methods, as well as liquid chromato-mass spectrometry. Although the compound is not directly studied, the methods described for structural confirmation could be applicable for analyzing the molecular structure of 1-(4-Isopropylphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one .
Chemical Reactions Analysis
While the papers provided do not directly address the chemical reactions of the specific compound , the synthesis techniques and structural analyses mentioned could be extrapolated to understand its reactivity. The use of multicomponent reactions suggests that the compound could potentially participate in further synthetic transformations, which could be explored in future studies .
Physical and Chemical Properties Analysis
The prediction of biological activity using PASS (Prediction of Activity Spectra for Substances) as mentioned in the second paper indicates that computational methods can be employed to predict the physical and chemical properties of related compounds. Although the specific physical and chemical properties of 1-(4-Isopropylphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one are not detailed, similar predictive approaches could be used to hypothesize its properties and potential biological activities .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
This compound has potential applications in the development of organic light-emitting diodes (OLEDs). The synthesis and structural analysis of related bis(1,3,4-oxadiazole) systems, such as PDPyDP, used as hole-blocking materials in LEDs, demonstrate the relevance of oxadiazole derivatives in improving device performance. The incorporation of oxadiazole moieties can enhance electron-injection and hole-blocking efficiencies, leading to more efficient OLEDs with potential for better light emission properties and energy efficiencies (Wang et al., 2001).
Anticancer Agents
Oxadiazole derivatives, including structures similar to the one , have been explored for their anticancer activities. Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has shown promise as potential anticancer agents, indicating the significance of oxadiazole rings in the development of new therapeutic molecules. These compounds exhibit moderate cytotoxicity against breast cancer cell lines, suggesting their utility in cancer research and potential treatment strategies (Redda & Gangapuram, 2007).
properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-14(2)15-6-8-18(9-7-15)27-13-17(12-21(27)28)24-25-23(26-32-24)16-10-19(29-3)22(31-5)20(11-16)30-4/h6-11,14,17H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECRMEOWIPJKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)
![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)
![2-[(8-Quinolinylamino)methylene]malononitrile](/img/structure/B2529711.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)

![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)


